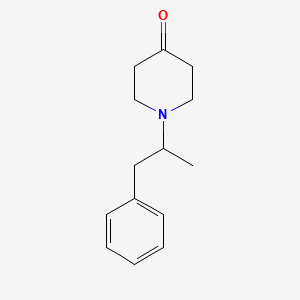

1-(1-Phenylpropan-2-yl)piperidin-4-one

Description

Significance of the Piperidin-4-one Core in Heterocyclic Synthesis

The piperidin-4-one structure is a six-membered heterocycle containing a nitrogen atom and a ketone functional group at the 4-position. nih.gov This arrangement of atoms imparts a unique reactivity to the molecule, making it a valuable building block in organic synthesis. The piperidine (B6355638) moiety is a feature of numerous alkaloids and pharmaceuticals, highlighting its importance in medicinal chemistry. google.comnih.govkcl.ac.ukresearchgate.net

The presence of the nitrogen atom and the carbonyl group allows for a wide range of chemical transformations. The nitrogen can be substituted with various alkyl or aryl groups, influencing the compound's steric and electronic properties. The ketone can undergo reactions typical of carbonyls, such as nucleophilic addition, condensation, and reduction, providing a gateway to a diverse array of more complex molecules. researchgate.netsciencemadness.org The piperidin-4-one core is thus considered a versatile pharmacophore and a key intermediate for creating substituted piperidines, spiropiperidines, and other condensed heterocyclic systems. nih.govnih.gov

Overview of Substituted Piperidin-4-ones as Precursors in Organic Chemistry

Substituted piperidin-4-ones are widely recognized as crucial precursors in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. nih.govresearchgate.net Their utility stems from the ability to introduce substituents at various positions on the piperidine ring, leading to a vast library of derivatives with distinct properties.

One of the most prominent applications of N-substituted piperidin-4-ones is in the synthesis of potent analgesics, most notably fentanyl and its analogues. researchgate.netwikipedia.orgfederalregister.gov For instance, N-phenethyl-4-piperidone (NPP) is a well-documented list I chemical precursor used in several synthetic routes to fentanyl. wikipedia.orgfederalregister.govnih.gov The general synthetic strategies often involve the initial preparation of an N-substituted piperidin-4-one, followed by further chemical modifications at the C-4 position. Common synthetic routes to the piperidin-4-one core itself include the Mannich condensation and the Dieckmann cyclization. google.comresearchgate.netsciencemadness.org These methods allow for the construction of the heterocyclic ring from acyclic precursors. Once the N-substituted piperidin-4-one is formed, it can undergo reactions like reductive amination to introduce an aniline (B41778) group, a key step in the synthesis of many fentanyl-related compounds. federalregister.govgoogle.com

The versatility of this class of compounds is further demonstrated by their use in creating a wide range of other biologically active agents, including antihistamines and neurokinin-1 receptor antagonists. researchgate.net The ability to modify the substituent on the nitrogen atom (the 'N-substituent') and to functionalize the rest of the ring makes these piperidones highly valuable platforms in drug discovery and development. nih.govkcl.ac.uk

Research Context of 1-(1-Phenylpropan-2-yl)piperidin-4-one within N-Substituted Piperidone Derivatives

The specific compound, this compound, also known as 1-(1-methyl-2-phenylethyl)-4-piperidinone, falls squarely within the research context of precursors for synthetic opioids. incb.org Its chemical structure is closely related to N-phenethyl-4-piperidone (NPP), with the key difference being the presence of a methyl group on the carbon alpha to the phenyl ring in the N-substituent.

This structural feature directly links the compound to the synthesis of α-methylfentanyl, a potent fentanyl analogue. nih.govnih.govresearchgate.net The IUPAC name for α-methylfentanyl is N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide, which clearly shows that this compound is the corresponding ketone precursor. nih.gov The synthesis of α-methylfentanyl would proceed via this specific piperidone, in a manner analogous to how NPP is used to synthesize fentanyl.

International bodies have identified this compound as a fentanyl-related substance with no known legitimate uses, highlighting its significance primarily within the context of illicit drug synthesis. incb.org Its research and monitoring are therefore driven by forensic and law enforcement interests to control the proliferation of designer drugs. The study of such compounds is crucial for understanding the evolving landscape of synthetic narcotics and for developing analytical methods to detect them and their precursors.

Compound Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonym | 1-(1-methyl-2-phenylethyl)-4-piperidinone |

| CAS Number | 16771-90-7 incb.org |

Table 2: Chemical Identity of Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| α-Methylfentanyl | N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide nih.gov | C₂₃H₃₀N₂O nih.gov | 79704-88-4 nih.gov |

| N-Phenethyl-4-piperidone (NPP) | 1-(2-phenylethyl)piperidin-4-one nih.gov | C₁₃H₁₇NO nih.gov | 39742-60-4 nih.gov |

| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | C₂₂H₂₈N₂O | 437-38-7 |

| 4-Piperidone (B1582916) | Piperidin-4-one | C₅H₉NO | 41661-47-6 |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylpropan-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12(11-13-5-3-2-4-6-13)15-9-7-14(16)8-10-15/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUGTDILXPSMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270338 | |

| Record name | 1-(1-Methyl-2-phenylethyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-90-7 | |

| Record name | 1-(1-Methyl-2-phenylethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16771-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-2-phenylethyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Phenylpropan 2 Yl Piperidin 4 One

Precursor Synthesis and Starting Materials

The successful synthesis of 1-(1-phenylpropan-2-yl)piperidin-4-one is predicated on the efficient preparation of its constituent precursors. This involves the separate synthesis of the phenylpropan-2-yl amine moiety and the piperidin-4-one scaffold from readily available starting materials.

Preparation of Phenylpropan-2-yl Amine Moiety

The primary precursor for the N-substituent is 1-phenylpropan-2-amine. A prevalent method for its synthesis is the reductive amination of 1-phenyl-2-propanone (also known as phenylacetone (B166967) or P2P). mdma.chyoutube.com This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the corresponding primary amine.

A common laboratory-scale procedure utilizes sodium cyanoborohydride (NaBH3CN) as the reducing agent in the presence of ammonium acetate. youtube.com The reaction proceeds at room temperature in a solvent such as methanol. youtube.com

Table 1: Reagents for the Synthesis of 2-Amino-1-phenylpropane

| Reagent | Function |

| 1-Phenyl-2-propanone | Ketone precursor |

| Ammonium acetate | Amine source |

| Sodium cyanoborohydride | Reducing agent |

| Methanol | Solvent |

| Hydrochloric acid | For salt formation and workup |

| Dichloromethane | Extraction solvent |

| Sodium hydroxide | For basification during workup |

The general reaction scheme is as follows:

Scheme 1: Reductive amination of 1-phenyl-2-propanone to form 2-amino-1-phenylpropane.

Alternative reducing agents and conditions for the reductive amination of phenylacetone have also been reported, including catalytic hydrogenation over Raney nickel. mdma.ch

Synthesis of the Piperidin-4-one Scaffold

The piperidin-4-one ring system is a versatile heterocyclic scaffold that can be synthesized through various methods. mdma.ch One of the most established and widely used methods is the Mannich condensation. chemrevlett.comnih.gov This one-pot reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia. chemrevlett.comsciencemadness.org For the synthesis of the parent piperidin-4-one, acetone (B3395972) can be reacted with formaldehyde (B43269) and ammonia. sciencemadness.org

A more versatile approach for creating substituted piperidin-4-ones is the Dieckmann condensation of a diester amine, which is then followed by hydrolysis and decarboxylation. dtic.milresearchgate.net Another modern and efficient method involves the aza-Michael addition, where a primary amine is reacted with a divinyl ketone. kcl.ac.uk This approach offers a high degree of atom economy for accessing a range of N-substituted 4-piperidones. kcl.ac.uk

Table 2: Common Synthetic Routes to the Piperidin-4-one Scaffold

| Method | Starting Materials | Key Features |

| Mannich Condensation | Ketone, Aldehyde, Amine/Ammonia | One-pot reaction, classical method. chemrevlett.comsciencemadness.org |

| Dieckmann Condensation | Diester amine | Forms a β-keto ester intermediate. dtic.milresearchgate.net |

| Aza-Michael Addition | Primary amine, Divinyl ketone | Atom-efficient, good for N-substituted derivatives. kcl.ac.uk |

For the purpose of synthesizing this compound, commercially available piperidin-4-one hydrochloride monohydrate is often used as the starting material for the subsequent N-alkylation step.

N-Alkylation Strategies for Piperidin-4-one Derivatization

The final step in the synthesis of the target compound is the formation of the C-N bond between the piperidin-4-one nitrogen and the phenylpropan-2-yl group. This is typically achieved through either direct alkylation using a suitable electrophile or via a reductive amination strategy.

Direct Alkylation Approaches

Direct N-alkylation involves the reaction of the secondary amine of the piperidin-4-one scaffold with a 1-phenylpropan-2-yl group bearing a leaving group, such as a halide.

In this approach, piperidin-4-one is reacted with a 1-phenylpropan-2-yl halide, such as the bromide or chloride, in the presence of a base. The base is necessary to deprotonate the piperidine (B6355638) nitrogen, making it nucleophilic, and to neutralize the hydrohalic acid formed during the reaction.

Common bases used for this type of alkylation include potassium carbonate (K2CO3) or triethylamine (B128534) (TEA) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net The choice of solvent and base can be critical to the success of the reaction, and conditions may need to be optimized. The general reaction is an SN2 type substitution.

Table 3: Conditions for N-Alkylation of Piperidines with Alkyl Halides

| Base | Solvent | Temperature | Key Considerations |

| K2CO3 | Acetonitrile, DMF | Room temp. to reflux | Common and cost-effective. researchgate.net |

| Triethylamine (TEA) | Dichloromethane (DCM) | Room temperature | Often used for more sensitive substrates. |

| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | Strong base, requires anhydrous conditions. researchgate.net |

The reaction can be represented as follows:

Scheme 2: N-alkylation of piperidin-4-one with a 1-phenylpropan-2-yl halide.

An alternative and often highly effective method for N-alkylation is reductive amination. researchgate.neterowid.org This strategy involves the reaction of piperidin-4-one with a ketone, in this case, 1-phenyl-2-propanone, in the presence of a reducing agent. This approach directly forms the desired C-N bond in a single pot.

The reaction proceeds via the formation of an intermediate enamine or iminium ion from the condensation of the secondary amine of piperidin-4-one and the ketone. This intermediate is then reduced in situ to the tertiary amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being a particularly mild and selective choice for this transformation. Other reducing agents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. worktribe.com

Table 4: Reagents for Reductive Amination of Piperidin-4-one

| Ketone | Reducing Agent | Solvent | Key Features |

| 1-Phenyl-2-propanone | Sodium triacetoxyborohydride | Dichloromethane, 1,2-Dichloroethane | Mild and selective, broadly applicable. |

| 1-Phenyl-2-propanone | Sodium cyanoborohydride | Methanol, Ethanol | Effective but requires careful handling due to cyanide. youtube.com |

| 1-Phenyl-2-propanone | H2, Pd/C or PtO2 | Ethanol, Methanol | Catalytic method, can sometimes lead to over-reduction. erowid.org |

The general scheme for the reductive amination is:

Scheme 3: Reductive amination of piperidin-4-one with 1-phenyl-2-propanone.

This method is often favored due to its operational simplicity and the ability to avoid the separate synthesis and handling of potentially unstable alkyl halides.

One-Pot Multicomponent Reactions (e.g., Mannich-type Condensation)

One of the most established and efficient methods for the synthesis of 4-piperidones is the Mannich reaction. acs.orgchemrevlett.comnih.gov This multicomponent reaction involves the condensation of a primary amine, an aldehyde, and a ketone with α-hydrogens on both sides of the carbonyl group. jofamericanscience.org In the context of synthesizing this compound, this would typically involve the reaction of 1-phenylpropan-2-amine, formaldehyde, and a derivative of acetone, such as an acetone-dicarboxylic acid ester.

The classical Mannich condensation for piperidin-4-one synthesis proceeds via the formation of an iminium ion from the amine (1-phenylpropan-2-amine) and formaldehyde. This is followed by reaction with the enol or enolate of a ketone component, leading to a double Mannich reaction that ultimately cyclizes to form the piperidin-4-one ring. chemrevlett.comjofamericanscience.org The use of acetone-dicarboxylic acid esters is common, and the resulting 3,5-dicarboxylated piperidone can be subsequently hydrolyzed and decarboxylated to yield the target molecule. chemrevlett.com This one-pot approach is highly valued for its atom economy and operational simplicity.

Table 1: Generalized Reactants for Mannich-type Synthesis

| Role | Reactant Example | Purpose |

|---|---|---|

| Primary Amine | 1-Phenylpropan-2-amine | Forms the nitrogen heteroatom of the piperidine ring. |

| Aldehyde | Formaldehyde | Provides a methylene (B1212753) bridge between the amine and the ketone. |

This multicomponent strategy offers a direct route to highly substituted piperidin-4-ones. hse.ru

Cyclization Reactions Leading to Piperidin-4-one Formation

Intramolecular cyclization reactions provide a powerful alternative for constructing the piperidin-4-one ring. The Dieckmann condensation is a prominent example of such a strategy. wikipedia.org This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.orgucl.ac.uk

The synthetic sequence for this compound via a Dieckmann cyclization typically begins with a double Michael addition. 1-Phenylpropan-2-amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester intermediate. This intermediate, N-(1-phenylpropan-2-yl)-bis(β-carbomethoxyethyl)amine, is then subjected to basic conditions (e.g., sodium ethoxide) to induce the intramolecular Dieckmann condensation. researchgate.net This cyclization yields a 3-carbomethoxy-1-(1-phenylpropan-2-yl)piperidin-4-one, which can then be hydrolyzed and decarboxylated to afford the final product. ucl.ac.ukresearchgate.net This method offers excellent control over the ring formation process. core.ac.uk

Table 2: Dieckmann Condensation Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Double Michael Addition | 1-Phenylpropan-2-amine, Methyl acrylate | N,N-bis(2-carbomethoxyethyl)-1-phenylpropan-2-amine |

| 2 | Dieckmann Condensation | Sodium ethoxide or Potassium tert-butoxide | Methyl 1-(1-phenylpropan-2-yl)-4-oxopiperidine-3-carboxylate |

Stereochemical Control in Synthesis

The presence of a chiral center in the 1-phenylpropan-2-yl substituent introduces significant stereochemical considerations into the synthesis. The amine can exist as (R)- or (S)-enantiomers, which can influence the formation of new stereocenters on the piperidine ring.

Diastereoselective Approaches

When a single enantiomer of 1-phenylpropan-2-amine is used as the starting material, the synthesis can proceed with a degree of diastereoselectivity if new stereocenters are generated on the piperidin-4-one ring. For instance, in multicomponent reactions that form substituted piperidones, the existing stereocenter on the nitrogen substituent can direct the spatial orientation of the incoming groups, leading to a preferential formation of one diastereomer over another. nih.govnih.gov The control of relative stereochemistry can often be achieved by carefully selecting reaction conditions, such as kinetic versus thermodynamic control during protonation or cyclization steps. nih.gov

Enantioselective Methodologies

Achieving high enantioselectivity is a key goal in modern synthetic chemistry, particularly for producing compounds with potential biological activity.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com In the synthesis of the target compound, the enantiopure 1-phenylpropan-2-yl group itself can act as a chiral auxiliary, influencing the stereochemistry of the ring formation. rsc.org

Alternatively, a more general approach involves attaching a powerful chiral auxiliary to a precursor of the piperidine ring. After inducing chirality during a key bond-forming step, the auxiliary is cleaved to reveal the enantiomerically enriched product. researchgate.net For example, enantiopure β-amino esters derived from the addition of a chiral auxiliary to α,β-unsaturated esters can be used as precursors for the Dieckmann cyclisation, leading to enantiopure piperidin-2,4-diones after cleavage of the auxiliary. core.ac.uk

Asymmetric catalysis offers a highly efficient method for synthesizing chiral molecules, often with high enantioselectivity. Rhodium-based catalysts have been particularly effective in the synthesis of chiral piperidines. thieme-connect.com While direct rhodium-catalyzed migrations to form the specific this compound are not extensively documented, several rhodium-catalyzed strategies for accessing chiral piperidine cores are highly relevant. These cores can then be N-alkylated to yield the final product.

Relevant rhodium-catalyzed reactions include:

Asymmetric [2+2+2] Cycloadditions: This method can unite an alkyne, alkene, and isocyanate to form complex piperidine scaffolds with high enantioselectivity. nih.gov

Reductive Transamination: Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral primary amine can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck-type reaction of dihydropyridines with boronic acids can furnish 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. acs.org

Table 3: Examples of Rhodium-Catalyzed Reactions for Chiral Piperidine Synthesis

| Reaction Type | Catalyst System (Example) | Substrates (General) | Product Type | Ref. |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Rhodium(I) with chiral phosphine (B1218219) ligand | Alkenylisocyanates, Alkynes | Polysubstituted Piperidines | nih.gov |

| Reductive Transamination | [RhCp*Cl2]2 / KI | Pyridinium salts, Chiral primary amine | Chiral N-substituted Piperidines | dicp.ac.cnresearchgate.net |

These advanced catalytic methods represent the cutting edge of piperidine synthesis, providing powerful tools for controlling stereochemistry.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound, directly impacting the yield and purity of the final product. Research efforts have focused on fine-tuning various parameters of the primary synthetic routes, namely reductive amination and N-alkylation, to maximize efficiency.

For the reductive amination of 4-piperidone (B1582916) with 1-phenylpropan-2-amine, several factors have been investigated to enhance the reaction outcome. These include the choice of reducing agent, solvent, temperature, and the use of catalysts. The reaction proceeds through the initial formation of an iminium intermediate, which is then reduced to the final secondary amine product.

Key findings from optimization studies indicate that the selection of the reducing agent is paramount. Mild and selective reducing agents are favored to prevent the reduction of the ketone functionality in the piperidone ring. Sodium triacetoxyborohydride (STAB) has been shown to be a highly effective reagent for this transformation, often providing high yields under mild conditions. researchgate.netpurdue.edu Other reducing agents, such as sodium cyanoborohydride, have also been employed. researchgate.net

The table below illustrates the effects of varying reaction parameters on the yield of this compound via reductive amination, based on findings from related syntheses.

Table 1: Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Sodium Borohydride | Methanol | - | 25 | 24 | 45 |

| 2 | Sodium Cyanoborohydride | Methanol | Acetic Acid (1.1) | 25 | 24 | 75 |

| 3 | Sodium Triacetoxyborohydride | Dichloromethane | - | 25 | 12 | 88 |

| 4 | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid (1.1) | 25 | 12 | 92 |

| 5 | Hydrogen/Palladium on Carbon | Ethanol | - | 50 | 48 | 65 |

In the context of N-alkylation , the reaction involves the direct coupling of 4-piperidone with a suitable 1-phenylpropan-2-yl halide or sulfonate. The optimization of this method centers on the choice of the base, solvent, and temperature. A variety of bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. researchgate.net Organic bases such as N,N-diisopropylethylamine (DIPEA) have also been used effectively. researchgate.net

The solvent system is crucial for the success of N-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are often preferred as they can effectively solvate the reactants and facilitate the nucleophilic substitution reaction. researchgate.net The reaction temperature can be varied, with some procedures being conducted at room temperature while others may require heating to achieve a reasonable reaction rate and yield. researchgate.net One study on the N-alkylation of a similar piperidine derivative found that using cesium carbonate as the base in acetonitrile at elevated temperatures provided good yields. nih.gov

The following table summarizes research findings on the optimization of N-alkylation for the synthesis of N-substituted piperidones.

Table 2: Optimization of N-Alkylation Conditions

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-phenyl-2-propyl bromide | Potassium Carbonate | Acetonitrile | 80 | 24 | 70 |

| 2 | 1-phenyl-2-propyl bromide | Cesium Carbonate | Acetonitrile | 70 | 16 | 79 chemrxiv.org |

| 3 | 1-phenyl-2-propyl tosylate | N,N-Diisopropylethylamine | DMF | 25 | 48 | 65 |

| 4 | 1-phenyl-2-propyl bromide | Sodium Hydride | DMF | 0 to 25 | 12 | 85 |

| 5 | 1-phenyl-2-propyl iodide | Potassium Carbonate | Methanol | 65 | 24 | 55 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(1-phenylpropan-2-yl)piperidin-4-one, revealing detailed information about the proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the phenyl, propan-2-yl, and piperidin-4-one moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (multiplicities) arise from spin-spin interactions with neighboring protons.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.20 and 7.40 ppm. The protons of the piperidinone ring exhibit characteristic shifts. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to resonate at approximately δ 2.80-3.00 ppm, while the protons on the carbons adjacent to the carbonyl group (C3 and C5) are shifted further downfield to around δ 2.40-2.60 ppm.

The protons of the 1-phenylpropan-2-yl substituent display a complex splitting pattern. The methine proton (CH) adjacent to the phenyl group and the nitrogen atom is expected to appear as a multiplet around δ 3.00-3.20 ppm. The methylene (B1212753) protons (CH₂) of the propan-2-yl chain will also present as a multiplet, likely in the range of δ 2.60-2.80 ppm. The terminal methyl group (CH₃) will be the most upfield signal, appearing as a doublet around δ 1.10-1.30 ppm due to coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 5H | Phenyl-H |

| 3.00-3.20 | m | 1H | N-CH(Ph) |

| 2.80-3.00 | t | 4H | Piperidinone-H (C2, C6) |

| 2.60-2.80 | m | 2H | CH₂-Ph |

| 2.40-2.60 | t | 4H | Piperidinone-H (C3, C5) |

Note: Predicted data based on analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The most deshielded signal corresponds to the carbonyl carbon (C=O) of the piperidin-4-one ring, which is expected to resonate in the region of δ 208-212 ppm. The carbons of the phenyl ring will appear between δ 125 and 140 ppm.

The carbons of the piperidinone ring adjacent to the nitrogen (C2 and C6) are typically found around δ 50-55 ppm, while the carbons adjacent to the carbonyl group (C3 and C5) are expected at approximately δ 40-45 ppm. For the 1-phenylpropan-2-yl substituent, the methine carbon attached to the nitrogen will have a chemical shift in the range of δ 60-65 ppm. The methylene carbon will likely be observed around δ 40-45 ppm, and the methyl carbon will be the most shielded, with a signal around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 208-212 | C=O |

| 125-140 | Phenyl-C |

| 60-65 | N-CH(Ph) |

| 50-55 | Piperidinone-C (C2, C6) |

| 40-45 | Piperidinone-C (C3, C5) |

| 40-45 | CH₂-Ph |

Note: Predicted data based on analogous structures. Actual values may vary.

To definitively assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For example, correlations would be observed between the protons on C2 and C3, and C5 and C6 of the piperidinone ring, confirming their adjacent relationship. Similarly, couplings between the methine, methylene, and methyl protons of the propan-2-yl group would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry and preferred conformation of the molecule, for example, the relative orientation of the substituents on the piperidine (B6355638) ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a six-membered cyclic ketone like piperidin-4-one, this band is typically observed in the range of 1710-1725 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents on the piperidine ring.

Since this compound is a tertiary amine, there will be no N-H stretching vibration. The C-H stretching vibrations are also informative. The aromatic C-H stretches of the phenyl group are typically observed as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretches from the piperidinone and propan-2-yl moieties will appear as strong absorptions in the region of 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850-3000 | Strong | Aliphatic C-H Stretch |

Note: Predicted data based on typical functional group absorption ranges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. At present, specific high-resolution mass spectrometry data for this compound is not available in published literature. This information would be critical in confirming the compound's elemental composition of C₁₄H₁₉NO.

Fragmentation Patterns for Structural Confirmation

The fragmentation of a molecule within a mass spectrometer produces a unique pattern of fragment ions that can be used to piece together its structure. While mass spectral data for simpler, related compounds such as 4-piperidone (B1582916) and 1-benzyl-4-piperidinone exist, a detailed fragmentation pattern specifically for this compound has not been documented. A theoretical analysis would predict fragmentation at the benzylic position and cleavage of the piperidine ring, but this remains unconfirmed by experimental data.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Solid-State Structural Determination

No crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible resources. Therefore, a definitive determination of its solid-state structure, including bond lengths and angles, is not possible at this time.

Conformational Analysis in Crystalline State

Studies on various piperidin-4-one derivatives consistently show that the piperidine ring typically adopts a stable chair conformation iucr.orgchemrevlett.comchemrevlett.com. It is therefore highly probable that the piperidine ring in this compound would also exhibit a chair conformation in its crystalline state. However, without experimental crystallographic data, this remains a well-founded hypothesis rather than an established fact. The orientation of the 1-phenylpropan-2-yl substituent on the nitrogen atom would also be of significant interest in a conformational analysis.

Chemical Reactivity and Transformations of 1 1 Phenylpropan 2 Yl Piperidin 4 One

Reactions at the Ketone Moiety

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for synthetic modifications. It undergoes typical reactions of cyclic ketones, including reduction, derivatization, and reactions involving the adjacent α-carbons.

The ketone functional group of 1-(1-phenylpropan-2-yl)piperidin-4-one can be readily reduced to the corresponding secondary alcohol, 1-(1-phenylpropan-2-yl)piperidin-4-ol. This transformation is typically achieved using standard reducing agents employed in organic synthesis.

Table 1: Carbonyl Reduction of this compound

| Reagent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | 1-(1-Phenylpropan-2-yl)piperidin-4-ol |

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by primary amines and their derivatives. These condensation reactions yield a variety of C=N double-bonded derivatives with water as the sole byproduct. nih.gov

The reaction mechanism typically begins with a proton-catalyzed attack of the nucleophile on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. nih.gov Subsequent dehydration leads to the formation of the final imine, oxime, or hydrazone product. nih.gov

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) results in the formation of an N-substituted imine. A notable example from the synthesis of related compounds is the reaction of N-phenethyl-4-piperidinone with aniline (B41778) to form an intermediate imine, which is a key step in the Siegfried method for fentanyl synthesis. wikipedia.org

Oximes: Condensation with hydroxylamine (NH₂OH) produces the corresponding oxime. The formation of oximes is a versatile conjugation strategy used in various scientific fields. nih.gov

Hydrazones: Treatment with hydrazine (NH₂NH₂) or its substituted derivatives (e.g., R-NHNH₂) yields hydrazones. mdpi.com These reactions are generally reversible and can be catalyzed by acids. nih.govresearchgate.net

Table 2: Derivatization Reactions at the Carbonyl Group

| Reagent | Product Class |

|---|---|

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. Deprotonation of one of these α-hydrogens by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate anion. fiveable.memasterorganicchemistry.com This enolate is a potent nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the α-position. fiveable.me

The enolate can react with a range of electrophiles in α-substitution reactions:

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the α-carbon. This reaction typically proceeds via an Sₙ2 mechanism, favoring primary or benzylic halides. mnstate.edu

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) can introduce a halogen atom at the α-position. Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu

The regioselectivity of enolate formation (i.e., deprotonation at C-3 versus C-5) can be influenced by reaction conditions such as temperature and the choice of base.

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom of the piperidine ring is also a site of chemical reactivity, primarily involving the cleavage or modification of its N-substituent.

The N-(1-phenylpropan-2-yl) group can be cleaved to yield the secondary amine, piperidin-4-one. This N-dealkylation is a common transformation in medicinal chemistry and drug metabolism.

One of the most common laboratory methods for cleaving N-benzyl or related groups is catalytic hydrogenation. researchgate.net In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This reaction cleaves the carbon-nitrogen bond, releasing the substituent and yielding the parent piperidin-4-one.

In a biological context, N-dealkylation is a known metabolic pathway for many arylpiperazine derivatives, often mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov This enzymatic process removes the N-substituent, generating a primary or secondary amine metabolite.

While less common, the piperidine ring itself can undergo skeletal rearrangements, leading to either ring expansion or contraction. These reactions often proceed through carbocation or radical intermediates and can be initiated by various reagents or conditions.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic environment and geometric parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgmdpi.com It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For molecules like 1-(1-Phenylpropan-2-yl)piperidin-4-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are employed to optimize the molecular structure and determine key parameters. mdpi.comresearchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Piperidin-4-one Ring Note: This table presents typical, illustrative values for a substituted piperidin-4-one ring based on computational studies of analogous structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-N Bond Length | 1.46 - 1.48 Å | Length of the carbon-nitrogen bonds within the piperidine (B6355638) ring. |

| C-C Bond Length | 1.52 - 1.54 Å | Length of the carbon-carbon bonds within the piperidine ring. |

| C=O Bond Length | ~1.22 Å | Length of the carbonyl double bond at the 4-position. |

| C-N-C Bond Angle | ~112° | Angle around the nitrogen atom within the ring. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. mdpi.comnih.gov These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), quantify the molecule's reactive tendencies. mdpi.commdpi.com For instance, a molecule with a high HOMO energy and a low LUMO energy is generally considered a good nucleophile and a good electrophile, respectively.

Table 2: Illustrative Reactivity Descriptors from HOMO-LUMO Energies Note: This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are representative and not specific experimental or calculated data for this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Conformational Analysis

The flexibility of the piperidine ring and the rotatable bonds in the N-substituent mean that this compound can exist in multiple conformations.

Computational methods are used to determine the most stable, low-energy conformations of the molecule. For substituted piperidines, the six-membered ring predominantly adopts a chair conformation to minimize torsional and angular strain. nih.gov However, two distinct chair conformers are possible, depending on whether the large N-substituent occupies an axial or equatorial position.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For example, reactions at the C4-carbonyl group, such as nucleophilic additions, can be modeled. The Strecker-type condensation, a reaction known for piperidones, involves the addition of a cyanide ion to a protonated imine intermediate. researchgate.net DFT calculations can be used to model the reaction pathway, locate the transition state structures for key steps like imine formation and cyanide addition, and calculate the activation energies. This modeling helps to understand the reactivity and predict the feasibility of different reaction pathways, providing insights that complement experimental studies.

Investigation of Transition States for Key Synthetic Steps

The synthesis of this compound can be achieved through various synthetic routes, with the Mannich-type reaction being a common approach for the formation of the 4-piperidone (B1582916) ring. This reaction typically involves the condensation of an amine, an aldehyde, and a ketone. For the synthesis of the title compound, this would likely involve 1-phenylpropan-2-amine, formaldehyde (B43269), and a suitable acetone (B3395972) derivative.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanisms of such reactions. By modeling the reaction pathway, it is possible to identify and characterize the transition states of key steps. These calculations can elucidate the energy barriers associated with bond formation and breaking, providing a deeper understanding of the reaction kinetics.

For instance, a computational study of the Mannich reaction for similar piperidin-4-one derivatives would typically involve locating the transition state structures for the initial C-C bond formation and the subsequent cyclization step. The geometry of these transition states, along with their calculated energies, can reveal the concerted or stepwise nature of the mechanism. Such studies often employ methods like the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)) to optimize the geometries of reactants, intermediates, transition states, and products. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its nature as a true transition state.

Computational Prediction of Stereoselectivity

The structure of this compound features a chiral center at the C2 position of the propyl group. The stereochemical outcome of the synthesis is therefore of significant interest. Computational methods can be employed to predict the stereoselectivity of the reaction by calculating the energies of the different diastereomeric transition states.

The formation of either the (R) or (S) isomer at the newly formed stereocenter in the piperidine ring (if applicable, depending on the specific synthetic route) in relation to the existing stereocenter in the 1-phenylpropan-2-yl moiety will proceed through diastereomeric transition states. The energy difference between these transition states, calculated at a high level of theory, can be used to predict the diastereomeric ratio of the products according to the Curtin-Hammett principle.

A typical computational workflow for predicting stereoselectivity would involve:

Identifying all possible stereoisomers of the product.

Locating the transition state structures leading to each stereoisomer.

Calculating the Gibbs free energies of these transition states.

Using the calculated energy differences to predict the product distribution.

These predictions can guide the development of stereoselective synthetic methods for piperidine derivatives.

Spectroscopic Data Prediction and Validation

Computational chemistry provides robust methods for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation and characterization of novel compounds.

Simulation of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The process involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is dependent on the level of theory employed, including the choice of functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-311+G(d,p)). Solvation effects can also be incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. A strong correlation between the calculated and experimental chemical shifts can confirm the proposed structure of the synthesized compound.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values and not from actual experimental or published computational data.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Phenyl C1' | 138.5 | - |

| Phenyl C2'/C6' | 129.0 | 7.30 (m) |

| Phenyl C3'/C5' | 128.8 | 7.25 (m) |

| Phenyl C4' | 126.5 | 7.20 (t) |

| Propan-1-yl C1 | 65.2 | 3.10 (m) |

| Propan-2-yl C2 | 38.1 | 2.85 (quint) |

| Propan-2-yl CH₃ | 15.3 | 1.15 (d) |

| Piperidinyl C2/C6 | 53.5 | 2.75 (t) |

| Piperidinyl C3/C5 | 41.0 | 2.50 (t) |

| Piperidinyl C4 (C=O) | 208.0 | - |

Prediction of Vibrational Frequencies (IR)

Theoretical vibrational spectroscopy is a powerful technique for interpreting experimental IR spectra. DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the fundamental modes of vibration.

The computational process involves an initial geometry optimization of the molecule, followed by a frequency calculation at the same level of theory. The results provide a list of vibrational frequencies and their corresponding IR intensities. It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors inherent in the computational method. These scaled frequencies can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as C=O stretching, C-N stretching, and C-H bending modes.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: These are illustrative values and not from actual experimental or published computational data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| C-H stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O stretch (Ketone) | 1715 | Very Strong |

| C-N stretch (Piperidine) | 1100 - 1250 | Medium-Strong |

| C-C stretch (Aromatic ring) | 1450 - 1600 | Medium-Weak |

| C-H bend (Aliphatic) | 1350 - 1470 | Medium |

1 1 Phenylpropan 2 Yl Piperidin 4 One As a Synthetic Intermediate

Precursor for Novel Piperidine (B6355638) Derivatives

The piperidin-4-one moiety is a cornerstone in the synthesis of a multitude of piperidine derivatives. chemrevlett.com This structural motif is particularly valuable because the ketone at the C-4 position and the nitrogen atom serve as reactive handles for a wide array of chemical transformations. 1-(1-Phenylpropan-2-yl)piperidin-4-one is a key starting material for producing 4-substituted piperidines, which are integral to many biologically active compounds. researchgate.netdtic.mil

A primary application of this intermediate is in the synthesis of analogues of fentanyl, a potent synthetic opioid. researchgate.net The general synthetic route to fentanyl and its derivatives often involves the reductive amination of a piperidone, like this compound, with aniline (B41778), followed by acylation. regulations.govunodc.org The presence of the 1-phenylpropan-2-yl group specifically leads to the formation of fentanyl analogues characterized by a methyl substitution on the ethylene (B1197577) bridge of the N-phenethyl group, such as alpha-methylfentanyl. ndlegis.gov This modification can significantly alter the pharmacological properties of the resulting molecule. wikipedia.org The versatility of the piperidone core allows for numerous substitutions on the piperidine ring and variations of the acyl group, leading to a broad class of novel piperidine-based compounds. wikipedia.org

| Starting Material | Reaction Sequence | Product Class/Example | Significance |

|---|---|---|---|

| This compound | 1. Reductive amination with aniline 2. Acylation with propionyl chloride | Alpha-methylfentanyl | A potent fentanyl analogue with distinct pharmacological properties. ndlegis.gov |

| This compound | 1. Reductive amination with aniline 2. Acylation with acetyl chloride | Acetyl-alpha-methylfentanyl | A novel acetyl derivative of the alpha-methylfentanyl scaffold. ndlegis.gov |

| This compound | 1. Grignard reaction at C4-ketone 2. Further functional group interconversion | 4-hydroxy-4-aryl/alkyl piperidines | Precursors to compounds with potential CNS activity. dtic.mil |

Building Block for Polycyclic Systems

The piperidin-4-one scaffold is a valuable building block for the construction of more complex, rigid polycyclic systems. The inherent reactivity of the ketone and the adjacent methylene (B1212753) groups allows for various annulation strategies to form fused-ring structures. Methodologies such as intramolecular cyclizations, including the Dieckmann condensation and Nazarov cyclization, are commonly employed to build new rings onto the piperidine core. dtic.mil

While specific examples detailing the use of this compound in polycyclic synthesis are not extensively documented, its chemical nature makes it an ideal candidate for such transformations. The ketone can be used to form a spirocyclic junction or as an anchor point for building a fused heterocyclic or carbocyclic ring. For instance, reactions that form a new ring between the C-3 and C-4 positions or between the nitrogen and C-5 position are well-established in piperidine chemistry. nih.gov These strategies can lead to the synthesis of novel tri- and tetracyclic frameworks, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific receptor interactions. rsc.orgresearchgate.net

Application in Complex Molecule Synthesis

The structural features of this compound make it a useful starting point for the synthesis of complex molecules, including analogues of natural products and diverse compound libraries for high-throughput screening.

The piperidine ring is a prevalent structural motif in a vast number of alkaloids and other natural products. chemrevlett.comnih.gov Consequently, piperidone intermediates are frequently used in the synthesis of natural product analogues, which are created to study structure-activity relationships (SAR) or to develop new therapeutic agents with improved properties. researchgate.netnih.gov

This compound can serve as a key building block in an "analogue-focused synthesis" approach. rsc.org By modifying the piperidone core through various reactions, chemists can construct scaffolds that mimic the core structures of complex piperidine alkaloids. The 1-phenylpropan-2-yl substituent provides a specific lipophilic and aromatic feature that can be explored for its impact on biological activity. This strategy, sometimes referred to as biology-oriented synthesis (BIOS), leverages the "privileged" structures found in nature to guide the design of new bioactive molecules. nih.gov

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new lead compounds. nih.govpharm.ai this compound is an excellent starting scaffold for creating such libraries. The reactivity of the C-4 ketone allows for a multitude of transformations, generating a wide range of derivatives from a single, common intermediate. mdpi.comnih.gov

This "scaffold diversification" approach enables the rapid exploration of the chemical space around the core piperidine structure. By systematically applying a set of reactions to the ketone and other positions of the ring, a library of compounds with diverse functionalities and stereochemistries can be assembled. researchgate.net This method is highly efficient for generating novel compounds for biological screening, increasing the probability of discovering molecules with desired therapeutic effects.

| Reactive Site | Reaction Type | Resulting Functional Group/Structure | Potential for Diversity |

|---|---|---|---|

| C-4 Ketone | Reductive Amination | 4-Amino-piperidines | Introduction of various amine substituents. |

| C-4 Ketone | Wittig Reaction | 4-Alkylidene-piperidines | Creation of exocyclic double bonds with diverse substituents. |

| C-4 Ketone | Grignard/Organolithium Addition | Tertiary 4-Hydroxy-piperidines | Introduction of a wide range of alkyl, aryl, or other groups at C-4. |

| C-4 Ketone | Reduction | 4-Hydroxy-piperidines | Formation of secondary alcohols. |

| C-3/C-5 Methylene | Alkylation/Condensation | Substituted piperidones | Introduction of substituents alpha to the ketone. |

Future Research Directions in the Chemical Synthesis and Methodology of N Substituted Piperidin 4 Ones

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. pageplace.de For the synthesis of N-substituted piperidin-4-ones, future research will prioritize methods that reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving atom economy. acs.orgajchem-a.com

A significant area of focus is the use of environmentally benign solvents. Researchers have explored deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride-glucose, as inexpensive and effective media for piperidin-4-one synthesis. researchgate.netasianpubs.org These solvents are often biodegradable and can lead to improved product yields compared to conventional volatile organic compounds. researchgate.net One-pot synthesis, such as the Mannich condensation, is a classic and efficient method for constructing the piperidin-4-one core, and its green credentials can be further enhanced by using water as a solvent or employing amino acids in place of ammonia (B1221849). researchgate.netsciencemadness.orgrdd.edu.iq

Future directions will likely involve:

Wider Adoption of Aqueous Synthesis: Expanding the scope of reactions that can be performed in water, potentially with the aid of surfactants or phase-transfer catalysts, to replace traditional organic solvents.

Biodegradable Solvents and Catalysts: Increased use of deep eutectic solvents and other renewable solvent systems. researchgate.netasianpubs.org

Atom-Economical Reactions: Further development of one-pot and multicomponent reactions that maximize the incorporation of starting materials into the final product, such as the aza-Michael reaction for creating substituted 4-piperidones. acs.orgnih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. sciencemadness.org

Table 1: Comparison of Solvents in Piperidin-4-one Synthesis

| Solvent System | Example Reaction | Advantages | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Ethanol | Mannich condensation of aldehydes, ketones, and ammonium (B1175870) acetate | Traditional, well-understood | Variable | chemrevlett.comresearchgate.net |

| Glucose-Urea DES | Condensation of benzaldehyde (B42025) derivatives and ketones | Inexpensive, biodegradable, reduced pollutants | 68-82 | researchgate.netasianpubs.org |

| Water/Acetic Acid | Deprotection and cyclization | Environmentally benign | - | acs.org |

| Amino Acids (e.g., Aspartic Acid) | Replacement for ammonia in piperidone synthesis | Potentially lower toxicity, biocompatible starting material | - | researchgate.netsciencemadness.org |

Exploration of Novel Catalytic Approaches

Catalysis is central to modern organic synthesis, and the development of novel catalysts for constructing N-substituted piperidin-4-ones is a vibrant area of research. The focus is on improving efficiency, selectivity, and sustainability by moving away from stoichiometric reagents and expensive, toxic heavy metals. news-medical.netnih.gov

Recent advances include the use of earth-abundant metal catalysts. For instance, manganese dioxide has been shown to be an effective, inexpensive, and reusable catalyst for the N-alkylation of amines with alcohols under aerobic conditions, offering a greener alternative to traditional methods. organic-chemistry.org Similarly, palladium(II) complexes have been developed for the N-alkylation of amines via a hydrogen auto-transfer mechanism, which produces water as the only byproduct. rsc.org Gold- and rhodium-catalyzed cyclization reactions have also emerged as powerful tools for creating complex piperidine (B6355638) structures. nih.govacs.orgnih.gov

Future research will likely explore:

Earth-Abundant Metal Catalysis: Broader application of catalysts based on iron, copper, nickel, and manganese for key bond-forming reactions. news-medical.netorganic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts to promote stereoselective transformations, avoiding metal contamination in the final products.

Biocatalysis: Employing enzymes for highly selective C-H oxidation or other functionalizations on the piperidine scaffold, offering a streamlined path to complex molecules. news-medical.net

Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive reactions under mild conditions, such as using nickel electrocatalysis for radical cross-coupling to functionalize the piperidine ring. news-medical.net

Advanced Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, is a transformative technology for chemical synthesis, offering significant advantages in safety, scalability, reproducibility, and process control over traditional batch methods. uc.ptdurham.ac.uksci-hub.se Its application to the synthesis of heterocyclic compounds like N-substituted piperidin-4-ones is a key area for future development. mdpi.comporrua.mx

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, cleaner reactions, and the ability to safely handle hazardous reagents or intermediates. nih.gov Multi-step sequences, where the output of one reactor flows directly into the next, enable the telescoping of synthetic steps without the need for isolating intermediates, significantly improving efficiency. uc.pt This is particularly valuable for synthesizing complex molecules on an industrial scale. researchgate.net

Key future developments in this area include:

Multi-step Telescoped Synthesis: Designing fully continuous processes for the synthesis of 1-(1-Phenylpropan-2-yl)piperidin-4-one and its analogues, integrating reaction, workup, and purification steps. uc.pt

Integration of In-line Analytics: Incorporating real-time monitoring techniques (e.g., IR, NMR) to allow for rapid optimization and quality control.

Hazardous Reagent Handling: Utilizing the enhanced safety of flow systems to explore a wider range of reactive chemistry, such as reactions involving organolithium reagents or diazomethane. nih.gov

Photochemical and Electrochemical Flow Reactors: Combining flow chemistry with photo- or electro-catalysis to access novel reaction pathways that are difficult to perform in batch reactors. nih.gov

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Advantage | Implication for Piperidinone Synthesis | Reference(s) |

|---|---|---|---|

| Enhanced Heat & Mass Transfer | Superior temperature control, rapid mixing | Improved yields, reduced side products, safer handling of exothermic reactions | uc.ptsci-hub.se |

| Precise Control | Accurate control of residence time, stoichiometry, and pressure | High reproducibility, ability to fine-tune reaction conditions for optimal output | durham.ac.ukvapourtec.com |

| Scalability | Increased production by running for longer or using parallel reactors | Seamless transition from laboratory research to pilot-scale production | researchgate.netvapourtec.com |

| Safety | Small reactor volumes minimize risk with hazardous materials | Enables the use of more reactive intermediates and high-pressure/temperature conditions | nih.gov |

| Automation & Integration | Can be coupled with purification and analysis modules | Efficient multi-step synthesis and library generation | uc.ptdurham.ac.uk |

Computational Design of Next-Generation Analogues for Chemical Investigation

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research, enabling the rational design and prediction of molecular properties before their synthesis. neuroquantology.com For N-substituted piperidin-4-ones, computational methods can accelerate the discovery of new analogues for chemical investigation by prioritizing compounds with desired characteristics.

Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how different analogues might interact with biological targets or to correlate structural features with specific chemical properties. neuroquantology.com Density Functional Theory (DFT) simulations can provide deep insights into the electronic structure and reactivity of molecules, guiding the design of synthetic routes and predicting the outcomes of chemical reactions. researchgate.net These in silico methods allow for the virtual screening of vast chemical libraries, saving significant time and resources compared to empirical high-throughput screening. neuroquantology.com

Future research will increasingly rely on:

Structure-Based Design: Using the 3D structures of target proteins to design piperidinone analogues with high affinity and selectivity. acs.orgnih.gov

Machine Learning and AI: Applying artificial intelligence algorithms to analyze large datasets and predict the properties of novel compounds with greater accuracy. neuroquantology.com

De Novo Design: Developing algorithms that can generate entirely new molecular structures optimized for specific chemical or biological functions.

Reactivity Prediction: Using computational models to predict the feasibility and outcome of proposed chemical transformations, aiding in the design of more efficient synthetic routes.

Expanding the Scope of Chemical Transformations

While the core synthesis of the N-substituted piperidin-4-one skeleton is well-established, future research will focus on expanding the diversity of available analogues through novel chemical transformations. The piperidin-4-one scaffold offers multiple sites for functionalization: the nitrogen atom, the α-carbons (C3 and C5), and the carbonyl group. researchgate.net

Creative derivatization strategies are key to accessing new chemical matter. This includes developing more efficient N-alkylation and N-arylation methods, exploring reactions to introduce diverse substituents at the C3 and C5 positions, and transforming the ketone into other functional groups or using it as a handle for annulation reactions to build spirocyclic or fused ring systems. acs.orgnih.govrsc.org For example, reactions like the aza-Pummerer or aza-Sakurai cyclizations can be used to construct complex piperidine-containing polycyclic systems. mdpi.com The development of modular approaches, where different fragments can be easily combined, is crucial for rapidly generating libraries of analogues for screening. news-medical.netnih.gov

Future directions will include:

Late-Stage Functionalization: Developing methods to modify complex piperidinone scaffolds in the final steps of a synthesis, allowing for rapid diversification.

Novel Cycloaddition Reactions: Using the inherent functionality of the piperidinone ring to participate in cycloadditions that build complex polycyclic frameworks. rdd.edu.iq

Synthesis of Spirocyclic and Fused Systems: Designing intramolecular reactions that use the piperidinone core as an anchor to construct more rigid and three-dimensionally complex molecules. rsc.org

Derivatization via C-H Activation: Directly converting C-H bonds on the piperidine ring or its substituents into other functional groups, providing a highly efficient route to novel analogues. news-medical.net

Q & A

Q. What are the recommended synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer :

The synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution. For example:- Intermediate Preparation : Start with piperidin-4-one derivatives and introduce substituents via alkylation or acylation.

- Coupling Reactions : Use 1-phenylpropan-2-yl groups as electrophiles in SN2 reactions with piperidin-4-one precursors.

- Optimization : Adjust reaction temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation). Monitor yield via TLC or HPLC .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer 65:35) to assess purity. Use UV detection at 254 nm .

- Spectroscopy :

- NMR : Analyze and spectra for characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.5 ppm).

- MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during derivative characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to identify unexpected conformers or tautomers.

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous nitrogen environments in complex spectra.

- Crystallography : Perform X-ray diffraction to resolve structural ambiguities observed in solution-phase spectra .

Q. What strategies elucidate mechanisms of action when unexpected biological activity is observed?

- Methodological Answer :

- Target Profiling : Conduct kinase/inhibitor assays (e.g., fluorescence polarization) to identify off-target interactions.

- Metabolomics : Use LC-MS to track metabolic byproducts in cell cultures, linking activity to specific pathways.

- Molecular Docking : Model compound-receptor interactions (e.g., with piperidine-binding enzymes) to hypothesize binding modes .

Q. How do stability studies under varying conditions inform storage protocols?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.

- Analytical Endpoints :

- HPLC : Quantify degradation products (e.g., oxidized piperidine rings).

- pH Monitoring : Check for acid/base hydrolysis in aqueous buffers.

- Recommendations : Use desiccants and amber vials if photodegradation is observed; avoid aqueous solutions for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.